molecular formula C13H9FO3 B6396535 4-(3-Fluorophenyl)-3-hydroxybenzoic acid CAS No. 1262005-24-2

4-(3-Fluorophenyl)-3-hydroxybenzoic acid

Cat. No.: B6396535
CAS No.: 1262005-24-2
M. Wt: 232.21 g/mol
InChI Key: BIEDNMJTKMCUIB-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-3-hydroxybenzoic acid is a fluorinated aromatic compound featuring a hydroxybenzoic acid backbone substituted with a 3-fluorophenyl group at the 4-position.

Properties

IUPAC Name

4-(3-fluorophenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-10-3-1-2-8(6-10)11-5-4-9(13(16)17)7-12(11)15/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEDNMJTKMCUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688742
Record name 3'-Fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-24-2
Record name 3'-Fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of 4-(3-Fluorophenyl)-3-hydroxybenzoic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(3-Fluorophenyl)-3-oxobenzoic acid.

    Reduction: Formation of 4-(3-Fluorophenyl)-3-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluorophenyl)-3-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-3-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target. Additionally, the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Predicted pKa Applications
4-(3-Fluorophenyl)-3-hydroxybenzoic acid Not provided C₁₃H₉FO₃ ~244.2 (est.) 3-OH, 4-(3-F-phenyl) ~4.0 (est.) Pharmaceutical intermediates
4-Fluoro-3-hydroxybenzoic acid 51446-31-2 C₇H₅FO₃ 156.11 3-OH, 4-F ~3.9 Reference standards
4-(2,3-Difluorophenyl)-3-hydroxybenzoic acid 1261904-07-7 C₁₃H₈F₂O₃ 258.20 3-OH, 4-(2,3-F₂-phenyl) ~3.7 Drug discovery
4-(4-Carboxyphenyl)-3-hydroxybenzoic acid 927676-33-3 C₁₄H₁₀O₅ 258.23 3-OH, 4-(4-COOH-phenyl) 3.95 MOF synthesis
4-(4-Fluoro-3-(trifluoromethyl)phenyl)benzoic acid 505082-84-8 C₁₄H₈F₄O₂ 284.21 4-(3-CF₃-4-F-phenyl) ~2.8 (est.) High-cost synthetic applications

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